molecular formula C7H3Br2F3O B3248592 1,2-Dibromo-3-(trifluoromethoxy)benzene CAS No. 1881330-68-2

1,2-Dibromo-3-(trifluoromethoxy)benzene

Cat. No. B3248592
CAS RN: 1881330-68-2
M. Wt: 319.9 g/mol
InChI Key: QAZLZNWEMWXHGM-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 . It is related to 1-Bromo-3-(trifluoromethoxy)benzene and (Trifluoromethoxy)benzene .


Synthesis Analysis

The synthesis of (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . 1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3-(trifluoromethoxy)benzene consists of a benzene ring with two bromine atoms and one trifluoromethoxy group attached . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.


Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Scientific Research Applications

Aryne Route Synthesis

1,2-Dibromo-3-(trifluoromethoxy)benzene is utilized in the synthesis of 1,2-dehydro-3-(trifluoromethoxy)benzene via a process involving lithium diisopropylamide (LDA). This intermediate is instrumental in generating various naphthalenes and naphthols. The process exemplifies the versatility of 1,2-Dibromo-3-(trifluoromethoxy)benzene in synthesizing structurally complex molecules (Schlosser & Castagnetti, 2001).

properties

IUPAC Name

1,2-dibromo-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-4-2-1-3-5(6(4)9)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZLZNWEMWXHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-(trifluoromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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